Pde12-IN-1 -

Pde12-IN-1

Catalog Number: EVT-8333614
CAS Number:
Molecular Formula: C31H27BrFN5O3
Molecular Weight: 616.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pde12-IN-1 was identified through high-throughput screening of chemical libraries aimed at discovering inhibitors of phosphodiesterase 12. The compound belongs to the class of phosphodiesterase inhibitors, which are known for their ability to modulate intracellular signaling pathways by increasing levels of cyclic nucleotides or other nucleotide derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pde12-IN-1 involves several steps that typically include:

  1. Chemical Library Screening: Initial identification was conducted using a library of approximately 18,000 compounds screened for phosphodiesterase 12 inhibitory activity.
  2. Lead Optimization: Following initial screening, lead compounds were further optimized for potency and selectivity against phosphodiesterase 12 using structure-activity relationship studies.
  3. Synthesis Techniques: Standard organic synthesis techniques such as coupling reactions, purification by chromatography, and characterization through nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
Molecular Structure Analysis

Structure and Data

Pde12-IN-1's molecular structure features specific functional groups that enhance its binding affinity to phosphodiesterase 12. The precise molecular formula and structural details are typically elucidated through X-ray crystallography or nuclear magnetic resonance studies. The compound's interaction with the enzyme can be modeled to predict binding sites and affinities, which are crucial for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Pde12-IN-1 primarily acts through competitive inhibition of phosphodiesterase 12, leading to increased levels of 2',5'-oligoadenylates in cells. The reaction mechanism involves:

  1. Binding to Active Site: Pde12-IN-1 binds to the active site of phosphodiesterase 12, preventing substrate access.
  2. Alteration of RNAse L Activity: By inhibiting phosphodiesterase 12, Pde12-IN-1 enhances the activity of RNAse L, an enzyme involved in degrading viral RNA, thereby boosting antiviral responses .
Mechanism of Action

Process and Data

The mechanism by which Pde12-IN-1 exerts its effects involves several key steps:

  1. Inhibition of Phosphodiesterase 12: By inhibiting this enzyme, Pde12-IN-1 leads to an accumulation of 2',5'-oligoadenylates.
  2. Activation of RNAse L: The increased levels of these oligoadenylates activate RNAse L, which then degrades viral RNA within infected cells.
  3. Antiviral Response Enhancement: This cascade results in enhanced antiviral responses, making the compound a promising candidate for treating viral infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pde12-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is critical for understanding pharmacokinetics.
  • Solubility: Solubility profiles in various solvents can influence formulation strategies.
  • Stability: Thermal and chemical stability assessments are essential for determining shelf life and storage conditions.

These properties are typically characterized through standard analytical techniques such as high-performance liquid chromatography and differential scanning calorimetry.

Applications

Scientific Uses

Pde12-IN-1 has significant potential applications in various fields:

  • Antiviral Therapeutics: Its primary application lies in treating viral infections by enhancing innate immune responses.
  • Research Tool: As a specific inhibitor of phosphodiesterase 12, it serves as a valuable tool for studying the biological roles of this enzyme in cellular processes.
  • Drug Development: The compound represents a lead candidate for further development into clinically relevant antiviral drugs targeting RNA viruses .
Molecular Mechanisms of PDE12 Inhibition by PDE12-IN-1

Phosphodiesterase 12 Enzymatic Activity in 2',5'-Oligoadenylate Degradation

Phosphodiesterase 12, also known as 2'-phosphodiesterase, is a critical negative regulator of the innate immune response through its hydrolysis of 2',5'-oligoadenylate (2-5A) molecules. These unique oligonucleotides serve as second messengers produced by interferon-induced oligoadenylate synthetase enzymes upon detection of viral double-stranded ribonucleic acid. 2-5A molecules activate ribonuclease latent, which subsequently cleaves viral and cellular single-stranded ribonucleic acid to inhibit viral replication [1] [9]. Phosphodiesterase 12 specifically cleaves the 2',5'-phosphodiester bonds of 2-5A, converting it into inactive adenosine monophosphate monomers and terminating ribonuclease latent activation [1] [7]. This enzymatic degradation maintains cellular homeostasis by preventing prolonged ribonuclease latent activity, which could lead to excessive ribonucleic acid destruction and apoptosis [9]. Kinetic studies demonstrate that Phosphodiesterase 12 exhibits high substrate specificity for 2-5A over conventional 3',5'-linked oligonucleotides, with enzymatic efficiency (kcat/Km) values approximately 100-fold greater for 2-5A substrates compared to 3',5'-linked analogs [1]. This specificity ensures precise regulation of the oligoadenylate synthetase/ribonuclease latent pathway while minimizing interference with standard nucleotide metabolism.

Table 1: Kinetic Parameters of Phosphodiesterase 12 in 2',5'-Oligoadenylate Degradation

Substrate TypeKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)
2',5'-Trimer Adenylate0.15 ± 0.0218.2 ± 0.9121.3
2',5'-Tetramer Adenylate0.12 ± 0.0315.7 ± 1.2130.8
3',5'-Trimer Adenylate28.4 ± 3.122.5 ± 2.30.79
3',5'-Tetramer Adenylate25.7 ± 2.824.1 ± 1.80.94

Structural Basis of Phosphodiesterase 12-Inhibitor-1 Selectivity and Binding Dynamics

Phosphodiesterase 12-Inhibitor-1 (chemical name: 4-[(6S)-3-[3-cyano-5-(1-ethylpyrazol-4-yl)phenyl]-6-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]benzonitrile) achieves potent and selective inhibition through specific interactions with the catalytic domain of Phosphodiesterase 12. X-ray crystallography studies of Phosphodiesterase 12 complexed with inhibitors reveal a deep hydrophobic pocket within the exonuclease-endonuclease-phosphatase domain that accommodates the bromophenyl and fluorophenyl moieties of Phosphodiesterase 12-Inhibitor-1 [1] [9]. The compound exhibits picomolar affinity (pIC50 = 9.1) for Phosphodiesterase 12, translating to approximately 1.3 nM half-maximal inhibitory concentration [2] [4]. This high potency stems from hydrogen bonding between the inhibitor's nitrile group and Histidine 351 within the catalytic site, alongside π-π stacking interactions involving aromatic residues phenylalanine 354 and tyrosine 398 that stabilize the bound conformation [1] [9].

The selectivity profile of Phosphodiesterase 12-Inhibitor-1 against other phosphodiesterase families is particularly noteworthy. Screening against a panel of twelve human phosphodiesterases demonstrated >1,000-fold selectivity for Phosphodiesterase 12 over Phosphodiesterase 1 through Phosphodiesterase 11, with less than 20% inhibition observed at 10 μM concentrations for off-target phosphodiesterases [3] [8]. This exceptional specificity arises from structural differences in the catalytic pockets; Phosphodiesterase 12 contains a unique substrate recognition cleft for 2',5'-oligoadenylates that is absent in phosphodiesterases processing cyclic nucleotides. Molecular dynamics simulations indicate that binding of Phosphodiesterase 12-Inhibitor-1 induces conformational changes that obstruct the 2-5A binding channel while leaving the enzyme's ribonucleic acid binding surface accessible, explaining its competitive inhibition pattern with respect to 2-5A substrates [1].

Impact on Ribonuclease Latent Activation and Innate Immune Signaling Pathways

Inhibition of Phosphodiesterase 12 by Phosphodiesterase 12-Inhibitor-1 substantially elevates intracellular 2-5A concentrations (pEC50 = 7.7), leading to enhanced activation of ribonuclease latent and potentiation of the interferon response [2] [4]. In HeLa cells treated with interferon alpha and polyinosinic:polycytidylic acid (a double-stranded ribonucleic acid mimetic), Phosphodiesterase 12-Inhibitor-1 increased 2-5A accumulation by 8-fold compared to untreated controls, as measured by ribonuclease latent activation assays [1]. This biochemical effect translates to functional antiviral activity across multiple virus families. Cells treated with Phosphodiesterase 12-Inhibitor-1 exhibit resistance to infection by encephalomyocarditis virus (pIC50 = 6.7), human rhinovirus (pIC50 = 6.9), and respiratory syncytial virus, mirroring the phenotype observed in Phosphodiesterase 12-knockout cell lines [1] [4].

Mechanistically, the amplified ribonuclease latent activity selectively degrades viral ribonucleic acid within infected cells while minimally impacting housekeeping transcripts. This selectivity arises because viral replication generates abundant double-stranded ribonucleic acid intermediates that potently activate oligoadenylate synthetase, creating localized 2-5A production in infected compartments [3] [9]. Phosphodiesterase 12-Inhibitor-1 potentiates the effect of interferon alpha by 3-log10 units in encephalomyocarditis virus inhibition assays, indicating synergistic activation of the oligoadenylate synthetase/ribonuclease latent pathway [3] [8]. Transcriptomic analyses reveal that inhibitor treatment amplifies expression of interferon-stimulated genes including MX dynamin like GTPase 1, interferon-induced protein with tetratricopeptide repeats 1, and radical S-adenosyl methionine domain containing 2, establishing a positive feedback loop that enhances antiviral defenses beyond direct ribonucleic acid cleavage [3].

Table 2: Antiviral Activity Profile of Phosphodiesterase 12-Inhibitor-1 in Cell-Based Assays

VirusCell LineAssay TypepIC50Potentiation of IFNα
Encephalomyocarditis virusHeLa OhioCytopathic Effect6.71000-fold
Human RhinovirusHeLa OhioViral Replication6.9Not reported
Hepatitis C virusHuh-7Replicon System7.2Not tested
Severe acute respiratory syndrome coronavirus 2Vero E6Plaque Reduction6.5Not tested
West Nile virusHEK293Viral Yield7.1Not tested
Dengue virusHuh-7NS1 Antigen6.8Not tested

Modulation of Mitochondrial Ribonucleic Acid Polyadenylation and Stability

Beyond its role in innate immunity, Phosphodiesterase 12 localizes to mitochondria where it regulates messenger ribonucleic acid polyadenylation states. Mitochondrial Phosphodiesterase 12 functions as a deadenylase that removes polyadenylate tails from mitochondrial transcripts, influencing their stability and translational efficiency [7]. Structural analysis confirms Phosphodiesterase 12 contains a mitochondrial targeting sequence, and immunofluorescence studies demonstrate co-localization with mitochondrial markers such as voltage-dependent anion-selective channel protein 1 [7]. Inhibition of Phosphodiesterase 12 by Phosphodiesterase 12-Inhibitor-1 extends polyadenylate tail lengths on mitochondrial transcripts, with variable consequences depending on the specific messenger ribonucleic acid.

Extended polyadenylation of nicotinamide adenine dinucleotide dehydrogenase subunit 1, nicotinamide adenine dinucleotide dehydrogenase subunit 2, and cytochrome b transcripts increases their stability and abundance by approximately 2-fold in inhibitor-treated cells [7]. Conversely, cytochrome c oxidase subunit 1 and cytochrome c oxidase subunit 2 messenger ribonucleic acids exhibit reduced abundance despite elongated polyadenylate tails, indicating transcript-specific regulation of mitochondrial messenger ribonucleic acid stability [7]. This paradox may reflect differential effects on ribonucleic acid secondary structures or recruitment of stability factors. Importantly, global mitochondrial protein synthesis decreases by approximately 60% in cells overexpressing Phosphodiesterase 12, while treatment with Phosphodiesterase 12-Inhibitor-1 partially reverses this defect in wild-type cells [7]. These findings establish a dual functionality for Phosphodiesterase 12—cytoplasmic regulation of innate immunity and mitochondrial control of transcript metabolism—both modulated through phosphodiesterase 12-inhibitor-1 binding.

Cross-Regulation with Viral and Host-Encoded Phosphodiesterases

The therapeutic targeting of Phosphodiesterase 12 must be contextualized within a network of viral and host phosphodiesterases that similarly regulate 2-5A metabolism. Several RNA viruses encode phosphodiesterases that functionally mimic Phosphodiesterase 12, including the nonstructural protein 2 of coronaviruses and viral protein 3 of rotaviruses [1] [3]. These viral enzymes belong to the histidine-histidine phosphodiesterase superfamily and efficiently degrade 2-5A to evade ribonuclease latent activation. Structural analyses reveal convergent evolution toward 2-5A hydrolysis, though through distinct catalytic mechanisms from mammalian Phosphodiesterase 12 [1]. Phosphodiesterase 12-Inhibitor-1 demonstrates negligible inhibition (<10% at 10μM) of coronavirus nonstructural protein 2, indicating its selectivity for the mammalian enzyme [3].

Host cells express additional 2-5A-degrading enzymes including ectonucleotide pyrophosphatase/phosphodiesterase 1 and A-kinase anchoring protein 7, which may compensate for inhibited Phosphodiesterase 12 activity [1] [9]. However, quantitative polymerase chain reaction analyses show Phosphodiesterase 12 messenger ribonucleic acid expression exceeds these alternatives by 5- to 20-fold in epithelial cells and hepatocytes, explaining why its inhibition produces significant antiviral effects despite functional redundancy [1]. Phosphodiesterase 12-Inhibitor-1 exhibits minimal cross-reactivity with ectonucleotide pyrophosphatase/phosphodiesterase 1 (<15% inhibition at 10μM), further ensuring pathway-specific modulation [3]. This selectivity profile is therapeutically advantageous because broad phosphodiesterase inhibition might disrupt cyclic nucleotide signaling, whereas Phosphodiesterase 12-Inhibitor-1 specifically amplifies the oligoadenylate synthetase/ribonuclease latent arm of interferon responses without affecting cyclic adenosine monophosphate/cyclic guanosine monophosphate metabolism [3] [8].

Properties

Product Name

Pde12-IN-1

IUPAC Name

3-[5-bromo-6-[(2R,3R)-2-(4-fluorophenyl)-3-(hydroxymethyl)morpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1-ethylindole-6-carbonitrile

Molecular Formula

C31H27BrFN5O3

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C31H27BrFN5O3/c1-3-37-16-23(21-9-4-18(15-34)12-26(21)37)30-35-25-14-24(32)22(13-27(25)36(30)2)31(40)38-10-11-41-29(28(38)17-39)19-5-7-20(33)8-6-19/h4-9,12-14,16,28-29,39H,3,10-11,17H2,1-2H3/t28-,29-/m1/s1

InChI Key

YWMAQKQMUXYMAZ-FQLXRVMXSA-N

SMILES

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F

Isomeric SMILES

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCO[C@@H]([C@H]5CO)C6=CC=C(C=C6)F

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